1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine
Overview
Description
1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound features a 4-methoxyphenyl group attached to the piperidine ring, and a Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom. It is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis of this compound typically begins with the protection of the piperidine nitrogen using Boc anhydride in the presence of a base such as triethylamine. This step ensures that the nitrogen atom remains protected during subsequent reactions.
Coupling Reaction: The next step involves the coupling of the protected piperidine with 4-methoxyphenylboronic acid using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction forms the carbon-carbon bond between the piperidine and the phenyl group.
Hydroxylation: Finally, the hydroxylation of the piperidine ring is achieved using an oxidizing agent such as osmium tetroxide or potassium permanganate to introduce the hydroxyl group at the 4-position.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxyl group on the piperidine ring can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, resulting in the formation of the corresponding piperidine derivative.
Substitution: The Boc protecting group can be removed using acidic conditions, allowing for further functionalization of the piperidine nitrogen.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide, potassium permanganate, and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed:
Oxidation Products: Various hydroxylated derivatives of the piperidine ring.
Reduction Products: Piperidine derivatives without the hydroxyl group.
Substitution Products: Deprotected piperidine derivatives ready for further functionalization.
Scientific Research Applications
Chemistry: 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Medicine: Piperidine derivatives are explored for their pharmacological properties, such as their potential use as antipsychotics, antihypertensives, and antiviral agents.
Industry: The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact molecular pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
1-Boc-4-phenylpiperidine
1-Boc-4-(3,4-dimethoxyphenyl)piperidine
1-Boc-4-(2-methoxyphenyl)piperidine
1-Boc-4-(3-methoxyphenyl)piperidine
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(19)18-11-9-17(20,10-12-18)13-5-7-14(21-4)8-6-13/h5-8,20H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNBYFFAMAJVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678146 | |
Record name | tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302924-67-0 | |
Record name | tert-Butyl 4-hydroxy-4-(4-methoxyphenyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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